alpha,alpha,alpha',alpha'-Tetrakis[4-(dimethylamino)phenyl]-2,5-thiophenedimethanol
Overview
Description
alpha,alpha,alpha’,alpha’-Tetrakis[4-(dimethylamino)phenyl]-2,5-thiophenedimethanol: is a complex organic compound with a molecular formula of C38H44N4O2S This compound is characterized by the presence of four dimethylamino groups attached to phenyl rings, which are further connected to a thiophene ring through methanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha,alpha’,alpha’-Tetrakis[4-(dimethylamino)phenyl]-2,5-thiophenedimethanol typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dibromothiophene with 4-(dimethylamino)phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. This is followed by the reduction of the resulting intermediate with a suitable reducing agent to obtain the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: alpha,alpha,alpha’,alpha’-Tetrakis[4-(dimethylamino)phenyl]-2,5-thiophenedimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
alpha,alpha,alpha’,alpha’-Tetrakis[4-(dimethylamino)phenyl]-2,5-thiophenedimethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of alpha,alpha,alpha’,alpha’-Tetrakis[4-(dimethylamino)phenyl]-2,5-thiophenedimethanol involves its interaction with molecular targets through its dimethylamino and thiophene groups. These interactions can modulate electronic properties and facilitate binding to specific receptors or enzymes. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling .
Comparison with Similar Compounds
- alpha,alpha,alpha’,alpha’-Tetrakis[4-(dimethylamino)phenyl]-2,5-thiophenedicarboxylate
- alpha,alpha,alpha’,alpha’-Tetrakis[4-(dimethylamino)phenyl]-2,5-thiophenediamine
Comparison: Compared to its analogs, alpha,alpha,alpha’,alpha’-Tetrakis[4-(dimethylamino)phenyl]-2,5-thiophenedimethanol exhibits unique properties due to the presence of methanol groups. These groups enhance its solubility and reactivity, making it more versatile for various applications. Additionally, the compound’s electronic properties are distinct, contributing to its potential use in advanced materials and biological systems .
Properties
IUPAC Name |
[5-[bis[4-(dimethylamino)phenyl]-hydroxymethyl]thiophen-2-yl]-bis[4-(dimethylamino)phenyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44N4O2S/c1-39(2)31-17-9-27(10-18-31)37(43,28-11-19-32(20-12-28)40(3)4)35-25-26-36(45-35)38(44,29-13-21-33(22-14-29)41(5)6)30-15-23-34(24-16-30)42(7)8/h9-26,43-44H,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXGOIOSZLQULW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(S3)C(C4=CC=C(C=C4)N(C)C)(C5=CC=C(C=C5)N(C)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391875 | |
Record name | AC1MOFKX | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191282-20-9 | |
Record name | AC1MOFKX | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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